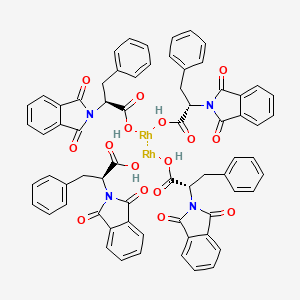
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium is a complex organic compound that features a rhodium metal center. This compound is of interest due to its potential applications in various fields such as catalysis, organic synthesis, and medicinal chemistry. The presence of the rhodium metal center can impart unique reactivity and properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium typically involves the coordination of rhodium to the organic ligand (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid. This can be achieved through various methods, including:
Ligand Exchange Reactions: Rhodium precursors such as rhodium chloride or rhodium acetate can be reacted with the organic ligand under controlled conditions to form the desired complex.
Direct Coordination: The organic ligand can be directly coordinated to a rhodium source in the presence of a suitable solvent and under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale ligand exchange reactions using rhodium salts and the organic ligand. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as crystallization or chromatography may be employed to isolate the compound.
化学反应分析
Types of Reactions
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand substitution reactions can occur where the rhodium center exchanges one ligand for another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield rhodium-oxo complexes, while reduction reactions may produce rhodium-hydride species.
科学研究应用
Chemistry
In chemistry, (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology
In biological research, this compound may be explored for its potential as a metallodrug, where the rhodium center can interact with biological molecules and exhibit therapeutic effects.
Medicine
In medicinal chemistry, rhodium complexes are investigated for their anticancer properties, as rhodium can interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells.
Industry
In industrial applications, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium involves the coordination of the rhodium center to various substrates, facilitating chemical transformations. The rhodium center can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes. Molecular targets and pathways involved include interactions with organic molecules, proteins, and nucleic acids.
相似化合物的比较
Similar Compounds
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;palladium: Similar structure but with a palladium center instead of rhodium.
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;platinum: Similar structure but with a platinum center instead of rhodium.
Uniqueness
The uniqueness of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium lies in the specific reactivity and properties imparted by the rhodium center. Rhodium complexes often exhibit higher catalytic activity and selectivity compared to their palladium and platinum counterparts, making them valuable in various applications.
属性
分子式 |
C68H52N4O16Rh2 |
|---|---|
分子量 |
1387.0 g/mol |
IUPAC 名称 |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium |
InChI |
InChI=1S/4C17H13NO4.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;;/h4*1-9,14H,10H2,(H,21,22);;/t4*14-;;/m0000../s1 |
InChI 键 |
IBXVPEIPNVOHCT-LOOITLPLSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.[Rh].[Rh] |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.[Rh].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)

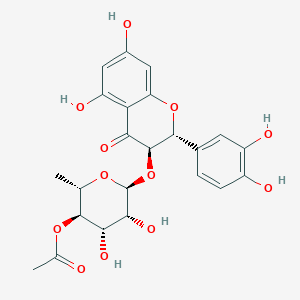

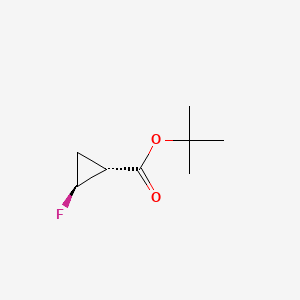
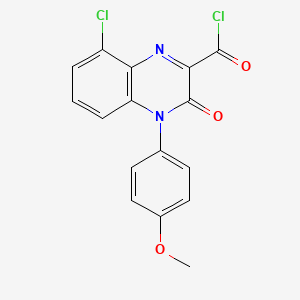
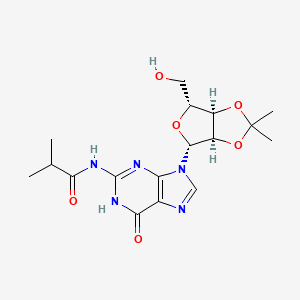
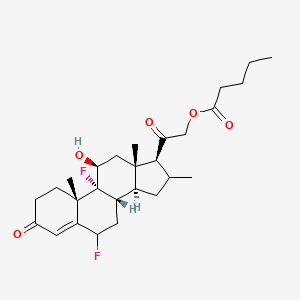
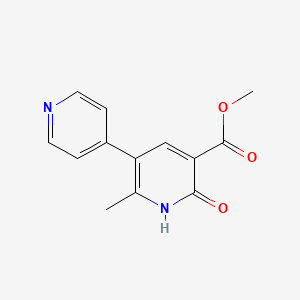

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)



